Enmetazobactam hydriodide
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Overview
Description
Enmetazobactam hydriodide is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is primarily used in combination with cefepime to treat complicated urinary tract infections caused by designated susceptible microorganisms . This compound plays a crucial role in combating antibiotic resistance by inhibiting the action of beta-lactamase enzymes, which can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enmetazobactam hydriodide is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The synthesis typically involves the following steps:
Formation of Penicillanic Acid Derivative: The starting material, penicillanic acid, undergoes a series of chemical modifications to introduce the sulfone group.
Introduction of Triazolium Group: A triazolium group is introduced to enhance the compound’s stability and efficacy.
Final Assembly: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Chemical reactions are carried out in batch reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Enmetazobactam hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo oxidation reactions under specific conditions.
Substitution: The triazolium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Amines and thiols are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted triazolium compounds .
Scientific Research Applications
Enmetazobactam hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is used in microbiological studies to understand the resistance mechanisms of bacteria.
Medicine: It is a crucial component in the development of combination therapies for treating antibiotic-resistant infections.
Mechanism of Action
Enmetazobactam hydriodide exerts its effects by inhibiting the action of extended-spectrum beta-lactamases. These enzymes hydrolyze third-generation cephalosporins, leading to antibiotic resistance. This compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the hydrolysis of the antibiotic and thereby restoring its efficacy . The molecular targets include serine residues in the active site of the beta-lactamase enzyme .
Comparison with Similar Compounds
Tazobactam: Another penicillanic acid sulfone beta-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor that also forms a stable acyl-enzyme complex with beta-lactamases.
Clavulanic Acid: A beta-lactamase inhibitor that is often used in combination with amoxicillin.
Uniqueness of Enmetazobactam Hydriodide: this compound is unique due to its enhanced stability and efficacy compared to other beta-lactamase inhibitors. It has a broader spectrum of activity and can inhibit a wider range of beta-lactamases, including those that are resistant to other inhibitors .
Properties
CAS No. |
1379594-98-5 |
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Molecular Formula |
C11H15IN4O5S |
Molecular Weight |
442.23 g/mol |
IUPAC Name |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide |
InChI |
InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1 |
InChI Key |
GSBNEXCMKCGSGW-GNPQZNTHSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
Origin of Product |
United States |
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